molecular formula C17H18N2O3S B5910900 N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE

N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE

Cat. No.: B5910900
M. Wt: 330.4 g/mol
InChI Key: CCUWHLGKFFJENY-ZCXUNETKSA-N
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Description

N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a phenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE typically involves the reaction of morpholine with benzaldehyde to form a Schiff base, followed by sulfonylation with benzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like triethylamine. Reaction conditions often involve moderate temperatures and solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of carbonic anhydrase or other critical enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE is unique due to its combination of a morpholine ring and a benzenesulfonamide moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

(NZ)-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-23(21,16-9-5-2-6-10-16)18-17(15-7-3-1-4-8-15)19-11-13-22-14-12-19/h1-10H,11-14H2/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUWHLGKFFJENY-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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